Cas no 2098159-32-9 ((E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid)

(E)-4-(Cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid is a specialized organic compound featuring a unique structural motif combining a cyclopropyl group, a tetrahydrothiophene ring, and an α,β-unsaturated carboxylic acid functionality. This compound is of interest in medicinal chemistry and synthetic applications due to its potential as a versatile intermediate or pharmacophore. The presence of both amide and conjugated double-bond systems enhances its reactivity, making it suitable for further derivatization or as a Michael acceptor in nucleophilic addition reactions. Its cyclopropyl and tetrahydrothiophene moieties may contribute to conformational rigidity and enhanced binding affinity in biologically active molecules. The compound’s well-defined structure allows for precise modifications in drug discovery and materials science research.
(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid structure
2098159-32-9 structure
商品名:(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid
CAS番号:2098159-32-9
MF:C11H15NO3S
メガワット:241.306701898575
CID:5726610
PubChem ID:121203742

(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid 化学的及び物理的性質

名前と識別子

    • AKOS026711994
    • (E)-4-[cyclopropyl(thiolan-3-yl)amino]-4-oxobut-2-enoic acid
    • (E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid
    • starbld0015778
    • F1907-7651
    • 2098159-32-9
    • 4-(Cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid
    • インチ: 1S/C11H15NO3S/c13-10(3-4-11(14)15)12(8-1-2-8)9-5-6-16-7-9/h3-4,8-9H,1-2,5-7H2,(H,14,15)/b4-3+
    • InChIKey: UBXFJHJOWCQNOL-ONEGZZNKSA-N
    • ほほえんだ: S1CCC(C1)N(C(/C=C/C(=O)O)=O)C1CC1

計算された属性

  • せいみつぶんしりょう: 241.07726451g/mol
  • どういたいしつりょう: 241.07726451g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 325
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 82.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.9

(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1907-7651-5g
(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid
2098159-32-9 95%+
5g
$2167.0 2023-09-07
Life Chemicals
F1907-7651-10g
(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid
2098159-32-9 95%+
10g
$3034.0 2023-09-07
Life Chemicals
F1907-7651-0.25g
(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid
2098159-32-9 95%+
0.25g
$595.0 2023-09-07
TRC
E286461-1g
(E)-4-(Cylopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic Acid
2098159-32-9
1g
$ 570.00 2022-06-05
TRC
E286461-100mg
(E)-4-(Cylopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic Acid
2098159-32-9
100mg
$ 95.00 2022-06-05
TRC
E286461-500mg
(E)-4-(Cylopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic Acid
2098159-32-9
500mg
$ 365.00 2022-06-05
Life Chemicals
F1907-7651-2.5g
(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid
2098159-32-9 95%+
2.5g
$1439.0 2023-09-07
Life Chemicals
F1907-7651-0.5g
(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid
2098159-32-9 95%+
0.5g
$627.0 2023-09-07
Life Chemicals
F1907-7651-1g
(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid
2098159-32-9 95%+
1g
$660.0 2023-09-07

(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid 関連文献

(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acidに関する追加情報

Chemical Profile of (E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic Acid (CAS No. 2098159-32-9)

The compound (E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid (CAS No. 2098159-32-9) is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of α,β-unsaturated amides, which are known for their versatile reactivity and biological activity. The molecule's structure comprises a cyclopropyl group, a tetrahydrothiophene moiety, and an amino acid derivative, making it a unique candidate for further exploration in drug discovery and material science.

Recent studies have highlighted the importance of α,β-unsaturated amides in medicinal chemistry due to their ability to engage in conjugate addition reactions, which are crucial for forming carbon-carbon bonds in organic synthesis. The cyclopropyl group in this compound adds strain energy, enhancing its reactivity and making it a valuable intermediate in the synthesis of bioactive molecules. Similarly, the tetrahydrothiophene moiety introduces sulfur-based functionality, which can modulate the compound's solubility and bioavailability—a critical factor in drug design.

One of the most promising applications of this compound lies in its potential as a precursor for peptide synthesis. The amino acid derivative component of the molecule makes it an ideal candidate for constructing complex peptide sequences with tailored functionalities. Researchers have demonstrated that such compounds can serve as building blocks for creating bioactive peptides with applications in enzyme inhibition and receptor targeting.

In terms of synthesis, the preparation of (E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-en oic acid involves multi-step organic reactions, including nucleophilic additions and cyclizations. The stereochemistry at the double bond (E configuration) is critical for determining the compound's properties and reactivity. Recent advancements in asymmetric catalysis have enabled more efficient syntheses of such enoates, ensuring higher yields and better control over stereochemical outcomes.

From a biological standpoint, this compound has shown moderate activity in preliminary assays targeting key enzymes involved in inflammatory pathways. The presence of both hydrophobic and hydrophilic groups within its structure suggests that it may exhibit a balance between membrane permeability and binding affinity—a desirable trait for drug candidates.

Looking ahead, the integration of computational chemistry tools with experimental studies is expected to further elucidate the molecular interactions governing this compound's behavior. Machine learning algorithms are being employed to predict its pharmacokinetic profiles and toxicity potential, which are essential parameters for advancing it into preclinical studies.

In conclusion, (E)-4-(cyclopropyl(tetrahydrothiophen -3 - yl ) amino ) -4 - oxo but - 2 - enoic acid (CAS No. 2098159 - 32 - 9 ) represents a fascinating example of how structural complexity can be harnessed to create molecules with diverse applications. Its unique combination of functional groups positions it as a valuable asset in both academic research and industrial development.

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